2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
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Overview
Description
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a methoxy-methylphenyl sulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve cyclization reactions and subsequent functionalization to introduce the sulfonyl group.
Attachment of the Methoxy-Methylphenyl Group: The methoxy-methylphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxy-methylphenyl halides and appropriate catalysts.
Coupling with Pyrazine: The final step involves coupling the piperidine intermediate with a pyrazine derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by base catalysts and suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio-substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and pyrazine rings can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: Lacks the methoxy group, potentially altering its chemical properties and interactions.
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Substitutes the pyrazine ring with a pyridine ring, which can influence its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its potential as a versatile and multifunctional molecule.
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-11-15(3-4-16(13)23-2)25(21,22)20-9-5-14(6-10-20)24-17-12-18-7-8-19-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDWUVKSLASWHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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